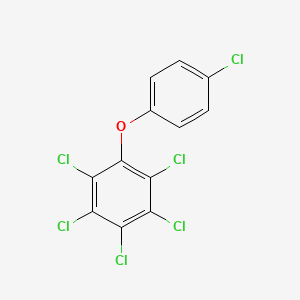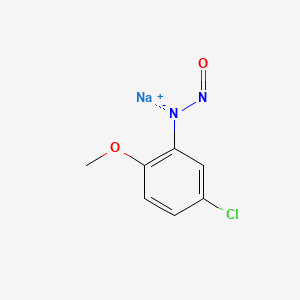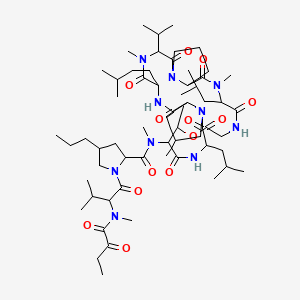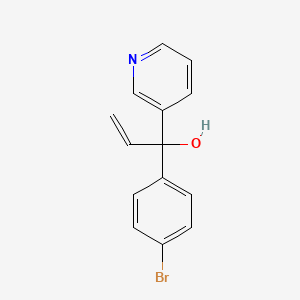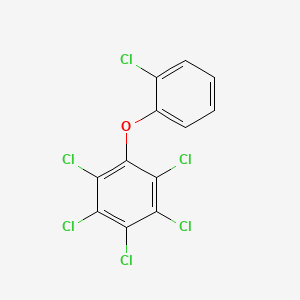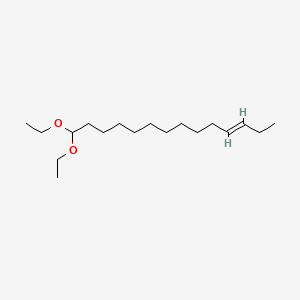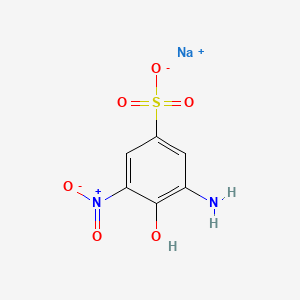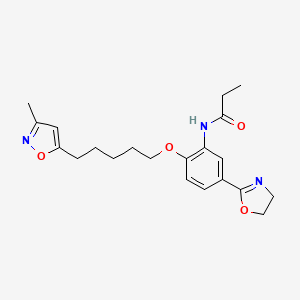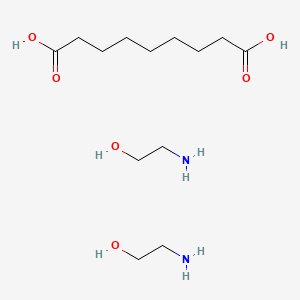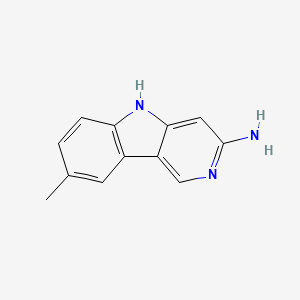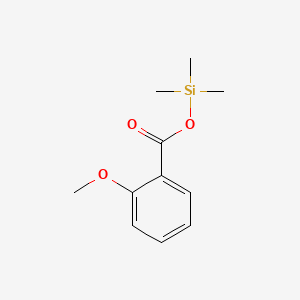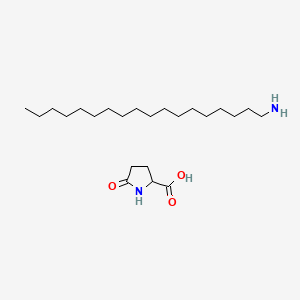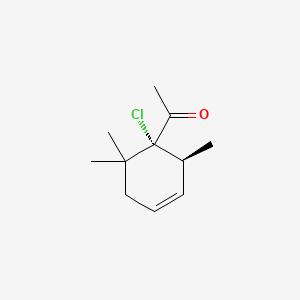
Ethanone, 1-(1-chloro-2,6,6-trimethyl-3-cyclohexen-1-yl)-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(1-chloro-2,6,6-trimethyl-3-cyclohexen-1-yl)-, cis-: is a chemical compound with the molecular formula C11H17ClO This compound is characterized by the presence of a chloro-substituted cyclohexene ring and an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(1-chloro-2,6,6-trimethyl-3-cyclohexen-1-yl)-, cis- typically involves the chlorination of a precursor compound followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the desired cis-configuration is achieved.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes followed by purification steps such as distillation or recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-(1-chloro-2,6,6-trimethyl-3-cyclohexen-1-yl)-, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of hydroxyl or amino derivatives.
Applications De Recherche Scientifique
Ethanone, 1-(1-chloro-2,6,6-trimethyl-3-cyclohexen-1-yl)-, cis- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(1-chloro-2,6,6-trimethyl-3-cyclohexen-1-yl)-, cis- involves its interaction with specific molecular targets and pathways. The chloro group and the ethanone moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1-(2-thienyl)-: Similar structure but with a thienyl group instead of a chloro-cyclohexene.
Ethanone, 1-(4-hydroxyphenyl)-: Contains a hydroxyphenyl group instead of a chloro-cyclohexene.
Ethanone, 1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-: Features a naphthalenyl group.
Uniqueness
Ethanone, 1-(1-chloro-2,6,6-trimethyl-3-cyclohexen-1-yl)-, cis- is unique due to its specific chloro-substituted cyclohexene structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
58031-26-8 |
|---|---|
Formule moléculaire |
C11H17ClO |
Poids moléculaire |
200.70 g/mol |
Nom IUPAC |
1-[(1R,2S)-1-chloro-2,6,6-trimethylcyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C11H17ClO/c1-8-6-5-7-10(3,4)11(8,12)9(2)13/h5-6,8H,7H2,1-4H3/t8-,11-/m0/s1 |
Clé InChI |
PBNTZQQDRWFVDU-KWQFWETISA-N |
SMILES isomérique |
C[C@H]1C=CCC([C@]1(C(=O)C)Cl)(C)C |
SMILES canonique |
CC1C=CCC(C1(C(=O)C)Cl)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


